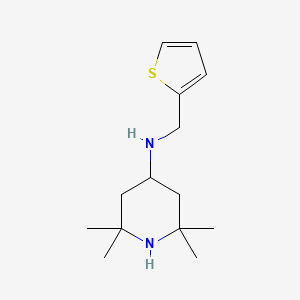

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a compound that combines the structural features of a piperidine ring and a thiophene ring

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

The primary targets of the compound “(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine” are currently unknown. This compound is structurally similar to 2,2,6,6-tetramethylpiperidine , which is a key intermediate in the synthesis of various chemical compounds . .

Mode of Action

Given its structural similarity to 2,2,6,6-tetramethylpiperidine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound 2,2,6,6-tetramethylpiperidine, which is structurally similar, is known to be involved in various chemical reactions . .

Pharmacokinetics

The compound 2,2,6,6-tetramethylpiperidine is soluble in organic solvents and slightly soluble in water . This suggests that “this compound” may have similar solubility properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 2,2,6,6-tetramethylpiperidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a thiophene derivative. One common method is the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the thiophene ring, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a secondary amine.

Substitution: Both the piperidine and thiophene rings can participate in substitution reactions. For example, halogenation of the thiophene ring can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Halogenated thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the thiophene ring.

Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the steric bulk of the tetramethylpiperidine moiety.

Uniqueness: The combination of the sterically hindered piperidine ring and the aromatic thiophene ring in 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine provides unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2,2,6,6-Tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

The compound has the following chemical formula:

- Molecular Formula : C14H24N2S

- CAS Number : 1082627

- Molecular Weight : 252.42 g/mol

Antiviral Activity

Recent studies have highlighted the compound's promising antiviral properties, particularly against HIV. A notable study evaluated a series of piperidine-substituted thiophene derivatives, including this compound, for their efficacy against HIV-1 reverse transcriptase (RT). The results indicated that compounds similar to 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine exhibited significant inhibitory activity against both wild-type and resistant strains of HIV-1. The most potent derivatives showed effective EC50 values ranging from 6.02 to 23.9 nmol/L, comparable to established drugs like etravirine .

Antibacterial Activity

In addition to its antiviral properties, the compound has also been investigated for antibacterial activity. Studies on thiophene-linked compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm .

Structure-Activity Relationship (SAR)

The biological activity of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine can be attributed to its structural characteristics. The incorporation of the thiophene moiety appears to enhance interaction with biological targets due to increased hydrophobicity and potential π–π stacking interactions with aromatic residues in proteins. This structural insight is crucial for optimizing its pharmacological profile and developing more effective derivatives .

Case Study: HIV Inhibition

A specific case study involved synthesizing various derivatives based on the core structure of 2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine. These compounds were tested for their ability to inhibit HIV replication in MT-4 cells. The results indicated that modifications in the thiophene and piperidine moieties significantly influenced antiviral potency and selectivity against drug-resistant strains .

Table of Biological Activities

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQBMKVKBMVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.